PolQi2

DNA repair CRISPR Polθ inhibition

Researchers needing precise CRISPR knock-ins often face low HDR efficiency and unintended deletions. PolQi2 provides a validated solution. - **Mechanism:** Selective N-terminal helicase domain inhibition of Polθ; not interchangeable with polymerase-domain inhibitors like ART558. - **Quantified Benefit:** ~10-fold higher potency in suppressing microhomology-mediated deletions vs. ART558/PolQi1. - **Validated Protocol:** 3 µM PolQi2 + 1 µM AZD7648 (2iHDR) boosts HDR to ~80% in HEK293T, HeLa, Jurkat. - **Purity:** ≥98% by HPLC. Supplied in research quantities with expedited shipping.

Molecular Formula C21H16ClN5O3S
Molecular Weight 453.9 g/mol
Cat. No. B10861459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolQi2
Molecular FormulaC21H16ClN5O3S
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)NC3=NN=C(S3)OCC4=NC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN5O3S/c1-29-18-5-3-2-4-15(18)17-11-23-9-8-16(17)19(28)25-20-26-27-21(31-20)30-12-14-7-6-13(22)10-24-14/h2-11H,12H2,1H3,(H,25,26,28)
InChIKeyREZMONWROTVQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PolQi2: Selective Polθ Helicase Inhibitor


PolQi2 is a small-molecule inhibitor of DNA polymerase theta (Polθ) that selectively targets the enzyme's N-terminal helicase domain to suppress alternative end-joining (alt-EJ) DNA repair [1]. With a molecular weight of 453.9 g/mol and the chemical formula C21H16ClN5O3S, PolQi2 demonstrates a potent IC50 of 0.238 µM in microhomology-mediated deletion assays . The compound is primarily utilized as a research tool to enhance the precision and integration efficiency of CRISPR/Cas9-mediated genome editing across diverse genomic loci and cell types [2].

Polθ helicase domain inhibition for MMEJ/alt-EJ pathway studies
2iHDR gene editing enhancement in multiple cell models
Synthetic lethality pathway research in HR-deficient cancer models
Genomic integrity monitoring during CRISPR-Cas9 editing

Why PolQi2's Mechanism Prevents Substitution


Polθ is a multifunctional enzyme with distinct ATPase/helicase and polymerase activities, each contributing differentially to alt-EJ repair [1]. Generic Polθ inhibitors or those targeting alternative domains exhibit divergent potencies and biological consequences. For instance, the polymerase domain inhibitor PolQi1 (IC50 = 2.48 µM) is approximately 10-fold less potent than PolQi2 (IC50 = 0.238 µM) . Furthermore, the allosteric polymerase inhibitor ART558 (IC50 = 7.9 nM) and the ATPase inhibitor Novobiocin (IC50 = 24 µM) target different molecular mechanisms and yield distinct gene editing outcomes [2]. Therefore, interchanging PolQi2 with another Polθ inhibitor without considering its unique domain selectivity and validated performance in combination with DNA-PK inhibitors like AZD7648 will result in suboptimal or unpredictable editing precision and efficiency [3].

Polymerase-domain inhibitors (ART558, PolQi1) may not replicate helicase-specific MMEJ suppression.
Switching to polymerase-targeted compounds may result in lower MMEJ suppression potency in 2iHDR protocols.
Domain-selective mechanism limits direct substitution; helicase vs polymerase engagement profiles differ.

PolQi2: Head-to-Head Performance Evidence


Enhanced MMEJ Suppression Potency

PolQi2 selectively inhibits the helicase domain of Polθ, achieving an IC50 of 0.238 µM in a microhomology (MH)-mediated deletion assay, which serves as a functional readout for alt-EJ pathway suppression . In direct comparison, PolQi1, a structurally distinct inhibitor that targets the polymerase domain of Polθ, exhibits an IC50 of 2.48 µM in the same assay . This represents an approximately 10.4-fold improvement in potency for PolQi2 over its closest structural analog.

MMEJ Suppression
Head-to-head
Approximately 10-fold higher potency vs ART558 and PolQi1 (IC50 0.238 µM reported for PolQi2 in MH-deletion assay)
Supports MMEJ suppression assay context
Exact IC50 context-dependent; HEK293T + AZD7648 co-treatment
DNA repair CRISPR Polθ inhibition

Helicase Domain-Specific Inhibition

In a head-to-head evaluation of off-target indel frequencies at the HEK3 and HEK4 loci in HEK293T cells, treatment with 1 µM AZD7648 alone or 3 µM PolQi2 alone did not significantly alter off-target mutation rates relative to DMSO control (P = 0.9424 and 0.8571, respectively) [1]. However, the combination of 1 µM AZD7648 with 3 µM PolQi2 dramatically reduced off-target indels to negligible levels, with a P value of <0.0001 [1][2]. Quantitatively, this represents a >99% reduction in off-target editing events compared to DMSO or single-agent treatments.

Helicase Domain Target
Reported
Selective inhibition of N-terminal helicase domain; polymerase-domain inhibitors (PolQi1, ART558) lack this specificity
Mechanism-specific assay context
Domain-specificity requires review per protocol
CRISPR off-target precision editing

2iHDR Strategy for High-Efficiency HDR

Long-read sequencing analysis of RPE-1 p53−/− cells edited with Cas9 and treated with 1 µM AZD7648 revealed an increase in kilobase-scale deletions (>1 kb) as a collateral effect of potent DNA-PK inhibition [1]. Co-treatment with 3 µM PolQi2 for 3 days significantly suppressed the frequency of these large deletions while maintaining high levels of homology-directed repair (HDR) [1]. In contrast, treatment with AZD7648 alone led to a marked increase in the fraction of reads containing >1 kb deletions [1]. The data quantify that PolQi2 co-treatment restores deletion frequencies to near-baseline levels observed in untreated controls.

2iHDR Efficiency
Reported
Approximately 80% HDR efficiency across multiple cell lines (HEK293T, HeLa, Jurkat) with 2iHDR protocol
Supports HDR efficiency endpoint context
Nature Comms 2023; exact conditions must be verified
CRISPR HDR large deletions

Preventing AZD7648-Induced Large Deletions

In a large-scale compound library screen, the combination of DNA-PK inhibitor AZD7648 with Polθ inhibitor PolQi2 (termed "2iHDR") boosted templated insertion efficiency to approximately 80% in HEK293T cells [1]. This efficiency was achieved with minimal unintended insertions and deletions, representing a substantial improvement over untreated controls or single-agent treatments [1][2]. Direct comparison data in primary human CD3+ T cells showed that the combination of AZD7648 (1 µM) + PolQi2 (3 µM) yielded comparable or superior knock-in efficiencies relative to AZD7648 + PolQi1 (3 µM) [3].

Genomic Integrity
Head-to-head
Reduced frequency of kilobase-scale deletions (>1 kb) with PolQi2 co-treatment vs AZD7648 alone
Supports genomic integrity endpoint monitoring
Long-read sequencing data in RPE-1 cell models
CRISPR HDR knock-in

Reduced Cas9 Off-Target Effects with DNA-PK Inhibitors

In a 14-day continuous treatment study, PolQi2 (3 µM) in combination with a DNA-PK inhibitor (1 µM) enabled efficient and stable targeted gene insertion in HeLa and Jurkat cells without adversely affecting cell proliferation or viability [1]. This contrasts with some other DNA repair modulators that can induce significant cytotoxicity or growth arrest during extended culture periods. The data support the use of PolQi2 in long-term gene editing experiments where maintaining cell health and clonal outgrowth is essential.

Off-Target Reduction
Reported
Combination with AZD7648 reduced off-target mutations and translocations in genome-wide analysis
Supports editing specificity endpoint context
Comparative data from Wimberger et al. 2023
CRISPR cytotoxicity long-term culture

PolQi2 Reduces Cas9-Induced Chromosomal Translocations When Combined with DNA-PK Inhibition

Simultaneous editing of two genomic loci (HBEGF and PCSK9) in HEK293T cells can induce chromosomal translocations as a severe on-target genotoxicity [1]. Treatment with 1 µM AZD7648 alone or 3 µM PolQi2 alone did not significantly alter translocation frequencies compared to DMSO control (P > 0.05) [1]. However, the combination of AZD7648 + PolQi2 significantly reduced translocation events (P < 0.0001), as quantified by droplet digital PCR (ddPCR) [1][2]. The combination with PolQi1 also reduced translocations, but the specific contribution of PolQi2 highlights its value in preserving genomic integrity during multiplexed editing.

CRISPR genomic integrity translocations

PolQi2: Research and Application Scenarios


Precise Knock-Ins via 2iHDR

PolQi2 is ideally suited for gene editing applications in human pluripotent stem cells (hPSCs) and primary cells, where maintaining genomic integrity and minimizing off-target effects are paramount. The combination of PolQi2 (3 µM) with a DNA-PK inhibitor (e.g., 1 µM AZD7648) has been validated to reduce off-target indels by >99% and suppress kilobase-scale deletions while preserving high HDR efficiency [1][2]. Its non-cytotoxic profile during 14-day continuous culture further supports its use in generating clonal knock-in lines without compromising cell viability [3].

Dissecting Polθ Helicase and MMEJ Repair

For industrial-scale generation of knock-in cell lines (e.g., reporter cell lines, disease models), PolQi2 in combination with AZD7648 (2iHDR) delivers up to 80% templated insertion efficiency with minimal undesired indels [1]. This high efficiency reduces the need for extensive clonal screening and selection, accelerating timelines for cell line development and functional genomics screening campaigns.

Reducing Genotoxicity in HDR Editing

In ex vivo therapeutic genome editing (e.g., CAR-T cell engineering, hematopoietic stem cell correction), the combination of PolQi2 with DNA-PK inhibition significantly reduces Cas9-induced off-target mutations and chromosomal translocations [1][2]. These properties address key safety concerns in clinical translation, making PolQi2 a preferred choice for preclinical development of cell-based therapies.

Synthetic Lethality in HR-Deficient Cancers

PolQi2 has demonstrated utility in improving the precision of diverse prime editing systems, including PEn, PE3, PE5, and dual pegRNA systems [1]. Co-inhibition of DNA-PK and Polθ with PolQi2 mitigates prime editing-unrelated indels and template duplications, substantially improving the off-target editing profile of advanced editing modalities [1]. This makes PolQi2 an essential reagent for laboratories developing or utilizing next-generation editing tools.

Application
Selection Property
Validation Focus
High-efficiency knock-in research
2iHDR protocol compatibility
HDR efficiency and insertion fidelity review
Polθ helicase domain studies
Helicase-specific inhibition
MMEJ pathway functional analysis
Genomic integrity in HDR editing
Deletion suppression by helicase inhibition
Large deletion endpoint review
Preclinical HR-deficient cancer models
Synthetic lethality pathway context
DNA damage accumulation and apoptosis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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